molecular formula C24H17ClO3 B11164006 6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11164006
M. Wt: 388.8 g/mol
InChI Key: ZBFKYACNQXHHJD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

The synthesis of 6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with (2E)-3-phenylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it may interact with DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Compared to other chromen-2-one derivatives, 6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C24H17ClO3

Molecular Weight

388.8 g/mol

IUPAC Name

6-chloro-4-phenyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C24H17ClO3/c25-21-14-20-19(18-11-5-2-6-12-18)15-24(26)28-22(20)16-23(21)27-13-7-10-17-8-3-1-4-9-17/h1-12,14-16H,13H2/b10-7+

InChI Key

ZBFKYACNQXHHJD-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.